N-(oxan-4-yl)piperidin-4-amine
Description
N-(oxan-4-yl)piperidin-4-amine (CAS: 876716-13-1 as hydrochloride salt ) is a bicyclic amine featuring a piperidine ring linked to a tetrahydropyran (oxane) moiety via the 4-amino group. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of κ-opioid receptor antagonists like Navacaprantum (BTRX-335140), where it serves as a key pharmacophore . The oxane ring enhances metabolic stability and modulates lipophilicity, making it advantageous for central nervous system (CNS)-targeting drugs .
Properties
IUPAC Name |
N-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBJGWBFPNCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914654-73-2 | |
| Record name | N-(oxan-4-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)piperidin-4-amine typically involves the condensation of piperidine derivatives with oxan-4-yl groups. One common method is the reductive amination of piperidine with tetrahydro-2H-pyran-4-yl aldehyde or ketone. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidine derivatives .
Scientific Research Applications
Scientific Research Applications
- Chemistry N-(oxan-4-yl)piperidin-4-amine serves as a building block in synthesizing complex organic molecules.
- Biology It is used in studying enzyme interactions and protein binding.
- Medicine The compound is investigated for potential therapeutic uses and as a precursor for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Properties and Reactions
This compound, with the molecular formula and a molecular weight of 257.20 g/mol, can undergo several chemical reactions. These reactions include oxidation, reduction, and substitution, each yielding different products based on the specific conditions and reagents used.
- Oxidation Oxidizing agents like potassium permanganate and hydrogen peroxide can be used.
- Reduction Reducing agents like sodium borohydride and lithium aluminum hydride can be employed.
- Substitution Halogenated compounds and strong bases or acids are often used in substitution reactions.
This compound is of interest in medicinal chemistry because of its potential therapeutic applications. Its biological activity primarily involves interaction with specific enzymes and receptors, modulating their activity and leading to various biological effects. Key mechanisms include enzyme modulation and receptor binding.
Research indicates that this compound has several promising biological activities:
- Antimicrobial Properties Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Antiviral Activity Investigations into its antiviral properties are ongoing, with some evidence supporting its efficacy against certain viral pathogens.
- Cancer Research The compound has been studied for its ability to inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- In Vivo Studies A study demonstrated that derivatives of this compound significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses, suggesting a promising avenue for cancer therapy development.
- Mechanistic Studies Research focusing on the interaction between this compound and specific protein targets revealed insights into its mechanism of action, particularly concerning enzyme inhibition and receptor modulation.
- Pharmacokinetics Investigations into the pharmacokinetic properties indicate that structural modifications can influence bioavailability and metabolic stability, which are crucial for therapeutic efficacy.
Piperidine Derivatives in Alzheimer’s Disease Therapy
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidine Ring
The piperidine scaffold is highly versatile, with substituents dictating pharmacological activity and physicochemical properties. Below is a comparison of N-(oxan-4-yl)piperidin-4-amine with structurally related compounds:
*Hydrochloride salt. †Pyrimidine derivative.
Key Observations:
- Ring Size Effects : The oxane ring in This compound offers conformational flexibility and reduced ring strain compared to the oxetane analog .
- Pharmacological Specificity : The oxane-substituted compound is uniquely employed in κ-opioid antagonists, whereas aryl-substituted analogs (e.g., 4-methoxyphenyl) target ion channels .
Physicochemical Properties and Solubility
| Property | This compound | 1-(Oxetan-3-yl)piperidin-4-amine | N-Cycloheptylpiperidin-4-amine |
|---|---|---|---|
| logP (estimated) | ~1.5–2.0 | ~1.0–1.5 | ~2.5–3.0 |
| Solubility | Moderate (HCl salt improves) | Higher (smaller ring) | Low (hydrophobic substituent) |
| Metabolic Stability | High (resists oxidation) | Moderate | Variable |
Key Observations:
Biological Activity
N-(oxan-4-yl)piperidin-4-amine, also known as this compound dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique combination of a piperidine ring and an oxane moiety. The molecular formula is CHNO, with a molecular weight of approximately 198.28 g/mol. The compound's structure allows it to engage in various chemical interactions, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in disease pathways.
- Receptor Binding : It interacts with various receptors, influencing signaling pathways that are vital for cellular functions.
The exact mechanisms depend on the specific biological context and target interaction.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in treating various conditions due to its pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through intrinsic pathways involving caspases .
- Antiviral Properties : There are indications that derivatives of piperidine, including this compound, may possess antiviral activity against HIV by inhibiting reverse transcriptase .
- Neuroprotective Effects : Given its structural similarities with other piperidine derivatives known for neuroprotective effects, there is potential for exploring its role in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(tetrahydro-2H-pyran-4-yl)piperidin-4-am | CHN | Similar piperidine structure but different ether moiety |
| N-(prop-2-yn-1-yl)oxan-4-am | CHNO | Incorporates an alkyne group which alters reactivity |
| 5-nitro-N-(oxan-4-yl)pyridin-2-am | CHClNO | Contains a nitro group that enhances biological activity |
The distinct combination of piperidine and oxane moieties in N-(oxan-4-yl)piperidin-4-amines contributes to its unique chemical reactivity and potential biological functions.
Research Findings and Case Studies
Several studies have investigated the biological effects of N-(oxan-4-yl)piperidin-4-amines:
- In vitro Studies : Research has shown that the compound can modulate enzyme activities relevant to cancer progression, leading to apoptosis in various cancer cell lines .
- In vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound as a therapeutic agent against tumors .
- Pharmacological Investigations : The compound's interactions with specific receptors have been studied, indicating potential for use in drug development targeting diseases such as cancer and viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
